molecular formula C18H21BrN2O3S B4637164 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide

Cat. No.: B4637164
M. Wt: 425.3 g/mol
InChI Key: TYGSSQZYMODCNR-UHFFFAOYSA-N
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a sulfonyl group, and a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide typically involves multiple steps, including the introduction of the bromophenyl and sulfonyl groups onto the glycinamide backbone. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide can be compared with similar compounds such as:

    N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide: Contains a fluorophenyl group.

    N~2~-[(4-methylphenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide: Features a methylphenyl group.

These comparisons highlight the unique properties of N2-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide, particularly its bromophenyl group, which may confer distinct reactivity and biological activity.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S/c1-12-9-13(2)18(14(3)10-12)20-17(22)11-21(4)25(23,24)16-7-5-15(19)6-8-16/h5-10H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGSSQZYMODCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide
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N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide
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N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(2,4,6-trimethylphenyl)glycinamide

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